molecular formula C8H11N3O B048890 [3-(Hydroxymethyl)phenyl]guanidine CAS No. 437384-34-4

[3-(Hydroxymethyl)phenyl]guanidine

Cat. No. B048890
M. Wt: 165.19 g/mol
InChI Key: QBEKIHWNLZKUIK-UHFFFAOYSA-N
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Description

“[3-(Hydroxymethyl)phenyl]guanidine” is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol. It is used as a reagent in the synthesis of substituted phenyldihydrobenzoisoquinolinamine compounds useful in the treatment of proliferative disorders such as cancer .


Synthesis Analysis

The synthesis of guanidine derivatives, including “[3-(Hydroxymethyl)phenyl]guanidine”, has been reported in the literature . The synthesis involves the reaction of N-chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines .


Molecular Structure Analysis

The molecular structure of “[3-(Hydroxymethyl)phenyl]guanidine” consists of a guanidine group attached to a phenyl ring through a hydroxymethyl group . The structure can be further analyzed using various spectroscopic techniques.

Scientific Research Applications

  • Drug Discovery : Guanidine-containing compounds, including phenylguanidine derivatives, have shown significant potential in drug discovery. They are explored for their applications in treating central nervous system disorders, anti-inflammatory conditions, diabetes, and as chemotherapeutic agents. Some phenyl-guanidine derivatives have shown higher potency than temozolomide in reducing glioblastoma cell proliferation, indicating their potential as new treatments for glioblastoma multiforme (Saczewski & Balewski, 2013; Saczewski & Balewski, 2009; Bravo et al., 2016).

  • Molecular Biology : Guanidine hydrochloride (GHCl) is effective in isolating intact and digestible DNA from eukaryotic cells, which is useful for large-scale tissue sample preparation. This application is crucial in molecular biology research and diagnostics (Bowtell, 1987).

  • Chemical Synthesis : In the field of chemistry, guanidine derivatives, including [3-(Hydroxymethyl)phenyl]guanidine, are utilized in various synthetic processes. For example, encapsulated N,N′,N′′-tricyclohexylguanidine in hydrophobic zeolite Y catalyzes the addition reaction of acetone to benzaldehyde (Sercheli et al., 1997). Moreover, hydroxymethyl-substituted 1,2-dioxetanes, which can be derived from [3-(Hydroxymethyl)phenyl]guanidine, have been shown to damage DNA through the generation of reactive radicals (Adam et al., 1998).

  • Antibacterial and Antiviral Applications : Trisubstituted guanidines and their copper(II) complexes have demonstrated good bactericidal activity against various bacterial strains. Additionally, guanidine derivatives have been effective against certain viruses, indicating their potential in antimicrobial and antiviral therapies (Said et al., 2015; Herrmann et al., 1981).

  • Pharmacology : Aromatic guanidine compounds, including phenylguanidine derivatives, show vasoconstriction effects without cardiac stimulation, acting through a direct alpha-adrenergic mechanism. This suggests their potential use in cardiovascular pharmacology (Hughes et al., 1975).

Future Directions

The future directions for the research and development of “[3-(Hydroxymethyl)phenyl]guanidine” could involve its use in the treatment of proliferative disorders such as cancer . Additionally, the compound could be further optimized for improved absorption via hPEPT1 and hVACVase .

properties

IUPAC Name

2-[3-(hydroxymethyl)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-8(10)11-7-3-1-2-6(4-7)5-12/h1-4,12H,5H2,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEKIHWNLZKUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C(N)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Hydroxymethyl)phenyl]guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
J Sun, A Dahan, GL Amidon - Journal of medicinal chemistry, 2010 - ACS Publications
A prodrug strategy was applied to guanidino-containing analogues to increase oral absorption via hPEPT1 and hVACVase. l-Valine, l-isoleucine, and l-phenylalanine esters of [3-(…
Number of citations: 47 pubs.acs.org
J Sun - 2010 - search.proquest.com
This dissertation is the investigation of a prodrug strategy for increased oral absorption via transport by hPEPTI and activation by hVACVase. L-Valine, L-isoleucine and L-phenylalanine …
Number of citations: 2 search.proquest.com
J Sun, A Dahan, ZF Walls, L Lai, KD Lee… - Molecular …, 2010 - ACS Publications
Human valacyclovirase (hVACVase) is a prodrug-activating enzyme for amino acid prodrugs including the antiviral drugs valacyclovir and valganciclovir. In hVACVase-catalyzed …
Number of citations: 17 pubs.acs.org
J Sun, JM Miller, A Beig, L Rozen… - Expert Opinion on …, 2011 - Taylor & Francis
Introduction: Guanidino-containing compounds are well-known for their important biological roles in vivo. In a rational drug design process, the guanidino group is frequently adopted to …
Number of citations: 18 www.tandfonline.com
A Dahan, M Khamis, R Agbaria… - Expert opinion on drug …, 2012 - Taylor & Francis
Introduction: The molecular revolution greatly impacted the field of drug design and delivery in general, and the utilization of the prodrug approach in particular. The increasing …
Number of citations: 96 www.tandfonline.com
A Dahan, S Ben-Shabat - Drug Delivery: An Integrated Clinical …, 2017 - books.google.com
Prodrugs are bioreversible derivatives of drug molecules designed to overcome pharmaceutical, pharmacokinetic, or pharmacodynamic barriers such as low oral absorption, lack of site-…
Number of citations: 3 books.google.com
T Murakami - Journal of pharmaceutical sciences, 2016 - Elsevier
Orally administered drugs are categorized into 4 classes depending on the solubility and permeability in a Biopharmaceutics Classification System. Prodrug derivatization is one of …
Number of citations: 29 www.sciencedirect.com
MF MAHDI, IS ARIF, NK JUBAIR - International Journal of …, 2017 - researchgate.net
Objective: The purpose of this work was to enhance oral bioavailability of metformin by incorporation of different amino acid residues through the glycolic acid spacer. Methods: Two …
Number of citations: 3 www.researchgate.net
M Markovic, S Deodhar, J Machhi, P Yeapuri, M Saleh… - Pharmaceutics, 2022 - mdpi.com
Prodrugs are bioreversible drug derivatives which are metabolized into a pharmacologically active drug following chemical or enzymatic modification. This approach is designed to …
Number of citations: 3 www.mdpi.com
M Markovic, S Deodhar, J Machhi, P Yeapuri, M Saleh - 2022 - academia.edu
Prodrugs are bioreversible drug derivatives which are metabolized into a pharmacologically active drug following chemical or enzymatic modification. This approach is designed to …
Number of citations: 0 www.academia.edu

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